molecular formula C13H16N2O2 B1680255 Rubreserine CAS No. 18455-27-1

Rubreserine

Cat. No. B1680255
CAS RN: 18455-27-1
M. Wt: 232.28 g/mol
InChI Key: HOQNKCYZDSDWJL-OLZOCXBDSA-N
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Description

Rubreserine is a compound with the molecular formula C13H16N2O2 . It is also known by other synonyms such as (3aS,8aR)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo [2,3-b]indole-5,6-dione and (3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo [2,3-b]indole-6,7-dione .


Molecular Structure Analysis

The molecular weight of Rubreserine is 232.28 g/mol . Its IUPAC name is (3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole-6,7-dione . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Chemical Reactions Analysis

Rubreserine has been found to inhibit the glutamine amidotransferase activity of the plant GAT-ADCS, an enzyme involved in pABA biosynthesis . This inhibition leads to a decrease in the folate content in Arabidopsis and Toxoplasma .


Physical And Chemical Properties Analysis

Rubreserine has a molecular weight of 232.28 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 0 . The Exact Mass and Monoisotopic Mass are both 232.121177757 g/mol . The Topological Polar Surface Area is 40.6 Ų .

Scientific Research Applications

Medicinal Chemistry: Cholinesterase Inhibition

Rubreserine has been identified as a strong inhibitor of cholinesterase, an enzyme that breaks down acetylcholine . This property makes it a compound of interest in the development of treatments for conditions such as Alzheimer’s disease, where cholinesterase inhibitors can help increase acetylcholine levels in the brain, potentially improving cognitive function.

Agriculture: Folate Synthesis Inhibition

In the agricultural sector, Rubreserine shows potential as an inhibitor of glutamine amidotransferase activity, which is involved in the synthesis of p-aminobenzoate, a component of folate cofactors in plants . This inhibition can affect the growth rates of certain plants and parasites, suggesting its use as a herbicide or pesticide.

Environmental Science: Anti-Parasitic Applications

Rubreserine’s ability to inhibit folate synthesis also extends to environmental applications, particularly in controlling populations of parasites such as Toxoplasma gondii and Plasmodium falciparum, which are responsible for diseases like toxoplasmosis and malaria . Its efficacy surpasses that of traditional sulfonamides, indicating its potential as an environmentally friendly anti-parasitic agent.

Biotechnology: Drug Delivery Systems

In biotechnological research, Rubreserine could be used to develop novel drug delivery systems due to its structural properties. Its ability to form stable compounds with other molecules may allow it to act as a carrier for therapeutic agents, enhancing their stability and efficacy .

Material Science: Colorant Formation

Rubreserine is known for its color reactions, producing a dark red color as a three-ring o-quinone . This property could be harnessed in material science for the development of new dyes and pigments with specific applications in industries such as textiles and printing.

Pharmacology: Pharmacological Action Studies

Studies have shown that Rubreserine affects various pharmacological actions, such as sensitizing muscle strips to acetylcholine and increasing the amplitude of contraction in isolated intestines . These findings are crucial for understanding the compound’s potential therapeutic effects and side effects, aiding in the development of new medications.

Mechanism of Action

Target of Action

Rubreserine, also known as Reserpine, primarily targets the ATP/Mg2+ pump in presynaptic neurons . This pump is responsible for sequestering neurotransmitters into storage vesicles . The primary role of this target is to control the storage and release of neurotransmitters, which are crucial for transmitting signals in the nervous system .

Mode of Action

Rubreserine inhibits the ATP/Mg2+ pump, disrupting the sequestration of neurotransmitters into storage vesicles .

Biochemical Pathways

The inhibition of the ATP/Mg2+ pump by Rubreserine affects the biochemical pathway of neurotransmitter storage and release . This leads to the depletion of catecholamines and serotonin from central and peripheral axon terminals . The reduction in catecholamines impacts various downstream effects, including heart rate, force of cardiac contraction, and peripheral resistance .

Pharmacokinetics

It’s known that rubreserine is used as an antihypertensive and an antipsychotic , suggesting that it has sufficient bioavailability to exert its effects on the nervous system.

Result of Action

The primary result of Rubreserine’s action is the depletion of catecholamines from peripheral sympathetic nerve endings . This leads to a disruption of norepinephrine vesicular storage, which has been used to treat mild to moderate hypertension . It’s also noted that the antihypertensive actions of Rubreserine are a result of its ability to deplete catecholamines .

Action Environment

The action environment of Rubreserine is primarily the nervous system, where it interacts with presynaptic neurons to inhibit the ATP/Mg2+ pump It’s worth noting that rubreserine is derived from a plant native to western africa , suggesting that its production and availability could be influenced by environmental conditions affecting this plant’s growth.

properties

IUPAC Name

(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole-6,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-13-4-5-14(2)12(13)15(3)9-7-11(17)10(16)6-8(9)13/h6-7,12H,4-5H2,1-3H3/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQNKCYZDSDWJL-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCN(C1N(C3=CC(=O)C(=O)C=C23)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCN([C@@H]1N(C3=CC(=O)C(=O)C=C23)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20939843
Record name 1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-5,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20939843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rubreserine

CAS RN

18455-27-1
Record name Rubreserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018455271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-5,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20939843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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